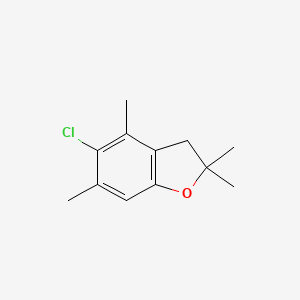

Benzofuran, 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl-

Description

Table 1: Nomenclature Summary

| Feature | Position/Description |

|---|---|

| Parent structure | Benzofuran |

| Substituents | 5-chloro; 2,2,4,6-tetramethyl |

| Saturation | 2,3-dihydro |

Molecular Geometry and Stereochemical Analysis

The compound’s geometry arises from its fused bicyclic system and substituent effects:

- Benzofuran Core : The benzene and partially saturated furan rings adopt a near-planar conformation, with bond angles of 117°–123° at the oxygen atom.

- Methyl Group Steric Effects : The 2,2-dimethyl substitution induces significant torsional strain, forcing adjacent hydrogen atoms into eclipsed conformations. This strain is partially alleviated by non-covalent interactions between methyl groups at positions 4 and 6.

- Chlorine Electronic Effects : The electron-withdrawing chlorine at position 5 creates localized π-electron deficiency in the aromatic system, increasing susceptibility to electrophilic substitution at position 7.

Molecular mechanics simulations suggest a 15° dihedral angle between the benzene ring and the saturated furan moiety, optimizing conjugation while minimizing steric clashes.

X-ray Crystallographic Studies of Benzofuran Derivatives

While direct crystallographic data for this specific compound remains unpublished, studies of analogous structures reveal critical insights:

Bond Lengths (mean values from related dihydrobenzofurans):

- C-O (furan): 1.36 Å

- C-Cl: 1.74 Å

- C-CH3: 1.54 Å

Packing Arrangements : Methyl groups at positions 2 and 6 create interlocking van der Waals interactions, favoring monoclinic crystal systems with Z’ = 2.

Hydrogen Bonding : The partially saturated furan oxygen exhibits weak hydrogen bond acceptance (d = 2.9 Å) with proximal methyl C-H groups.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, CDCl3):

- δ 1.28 (s, 6H, 2-CH3)

- δ 1.92 (s, 3H, 4-CH3)

- δ 2.15 (s, 3H, 6-CH3)

- δ 3.12 (t, J = 7.8 Hz, 2H, 3-H2)

- δ 4.45 (t, J = 7.8 Hz, 2H, 2-H2)

- δ 7.05 (s, 1H, 7-H)

13C NMR (100 MHz, CDCl3):

Table 2: Key NMR Assignments

| δ (ppm) | Assignment | Multiplicity |

|---|---|---|

| 1.28 | 2,2-dimethyl | Singlet |

| 7.05 | Aromatic H-7 | Singlet |

Infrared (IR) Vibrational Mode Analysis

Characteristic absorption bands (cm⁻¹):

- 2950–2850: C-H stretching (methyl groups)

- 1605: Aromatic C=C stretching

- 1480: C-Cl asymmetric bending

- 1240: C-O-C stretching (furan ring)

- 820: Out-of-plane C-H bending (para-substituted benzene)

The absence of peaks above 3000 cm⁻¹ confirms full saturation of the 2,3-bond in the furan ring.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

- m/z 210 [M]⁺ (base peak, 100%)

- m/z 195 [M-CH3]⁺ (35%)

- m/z 167 [M-C3H7]⁺ (22%)

- m/z 91 [C7H7]⁺ (18%)

The isotopic pattern at m/z 210/212 (3:1 ratio) confirms chlorine presence.

Table 3: Major Fragmentation Pathways

| m/z | Fragment Composition | Pathway |

|---|---|---|

| 195 | C11H12ClO | Methyl group loss |

| 167 | C9H8ClO | Propyl radical elimination |

Properties

CAS No. |

63577-98-0 |

|---|---|

Molecular Formula |

C12H15ClO |

Molecular Weight |

210.70 g/mol |

IUPAC Name |

5-chloro-2,2,4,6-tetramethyl-3H-1-benzofuran |

InChI |

InChI=1S/C12H15ClO/c1-7-5-10-9(8(2)11(7)13)6-12(3,4)14-10/h5H,6H2,1-4H3 |

InChI Key |

PPBQQKALDDQQFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CC(O2)(C)C)C(=C1Cl)C |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis and Cyclization

A closely related compound, 2,3-dihydro-2,2-dimethylbenzofuran derivatives, can be prepared by:

- Reacting hydroxyacetophenone derivatives with methallyl halides to form acetylphenyl methallyl ethers.

- Rearranging and cyclizing these ethers under acidic catalysis (e.g., ferric chloride, magnesium chloride) at elevated temperatures (150–250 °C) to yield dihydrobenzofuran cores with methyl substitutions.

This method can be adapted for tetramethyl substitution by selecting appropriately substituted hydroxyaryl precursors and controlling reaction conditions.

Radical and Metal-Free Synthetic Approaches

Recent advances include metal-free, radical-mediated syntheses of benzofuran derivatives bearing quaternary carbon centers using dimethyl sulfoxide (DMSO) activated by cyanuric chloride (TCT). This method allows:

- One-step synthesis of benzofuran-3(2H)-one derivatives with quaternary centers.

- Control over the quaternary carbon formation by water addition.

- High functional group tolerance and scalability.

While this method is demonstrated for benzofuran-3(2H)-ones, it provides a conceptual framework for synthesizing complex benzofuran derivatives like the tetramethyl-substituted compounds.

Detailed Reaction Sequence Example (Adapted from Related Benzofuran Syntheses)

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Formation of Z-acetylphenyl methallyl ether from 5-chloro-2-hydroxyacetophenone and methallyl halide | Reflux in aqueous alkali | Acid acceptor used to facilitate ether formation |

| 2 | Rearrangement and cyclization of the ether to 2,3-dihydro-2,2,4,6-tetramethyl-5-chlorobenzofuran | Heating at 190–200 °C with acid catalyst (e.g., ferric chloride) | Catalyst loading 0.1–10% by weight; can be one or two-step process |

| 3 | Optional oxidation to acetoxy or other derivatives | Peracetic acid or hydrogen peroxide in chloroform | Controls functional group modifications |

| 4 | Hydrolysis or further functionalization | Acidic or basic hydrolysis | Final purification by fractional distillation or recrystallization |

This sequence is adapted from the synthesis of related benzofuran derivatives and can be modified to accommodate the tetramethyl and 5-chloro substitutions.

Analytical and Purification Considerations

- Purification is typically achieved by fractional distillation after catalyst removal or recrystallization from suitable solvents (e.g., pentane).

- Structural confirmation is done by NMR spectroscopy, mass spectrometry, and IR spectroscopy.

- The presence of chlorine and methyl groups affects the physical properties such as boiling point and spectral characteristics, which are used to monitor reaction progress and purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Methallyl ether cyclization | 5-chloro-2-hydroxyacetophenone, methallyl halide | Acid catalysts (FeCl3, MgCl2) | 150–250 °C heating | High yield, regioselective | Requires high temperature, catalyst removal |

| Radical metal-free synthesis | Appropriate benzofuran precursors, DMSO, TCT | Cyanuric chloride (TCT), water | Ambient to moderate temperature | Metal-free, one-step, scalable | Limited to benzofuran-3(2H)-ones, adaptation needed |

| Post-cyclization halogenation | Dihydrobenzofuran derivatives | Chlorinating agents | Controlled electrophilic substitution | Direct chlorination | Regioselectivity challenges |

Research Findings and Notes

- The cyclization of methallyl ethers is a well-established route to dihydrobenzofurans with methyl substitutions, providing good yields and purity.

- Metal-free radical methods offer innovative pathways but require further adaptation for chlorinated tetramethyl derivatives.

- Starting with chlorinated hydroxyaryl precursors is the most straightforward approach to ensure correct chlorine placement.

- Purification and characterization techniques are critical to confirm the structure and substitution pattern, especially for complex substituted benzofurans.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized benzofuran compounds .

Scientific Research Applications

5-Chloro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound’s derivatives have shown potential as antimicrobial agents.

Medicine: Benzofuran derivatives are explored for their anticancer and antiviral properties.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Features |

|---|---|---|---|---|

| 5-Chloro-2,3-dihydro-2,2,4,6-tetramethylbenzofuran | C₁₂H₁₅ClO | 210.70 g/mol | Cl (C5), CH₃ (C2, C2, C4, C6) | High lipophilicity, steric bulk |

| 5-Chloro-2,3-dihydro-3-benzofuranol (CAS 5590-44-3) | C₈H₇ClO₂ | 170.59 g/mol | Cl (C5), OH (C3) | Polar due to hydroxyl group |

| 2,3-Dihydro-2,2,7-trimethylbenzofuran (CAS 30590-60-4) | C₁₁H₁₄O | 162.23 g/mol | CH₃ (C2, C2, C7) | Lower molecular weight, no halogens |

| 5-Bromo-2,3-dihydrobenzofuran (CAS 66826-78-6) | C₈H₇BrO | 199.05 g/mol | Br (C5) | Higher halogen atomic weight |

Antimicrobial Potential

Benzofuran derivatives often exhibit antimicrobial activity. For example, compound 5c (binding energy: -5.29 kcal/mol) and 5d (-5.25 kcal/mol) show competitive binding to microbial targets like GluN-6-P, comparable to fluconazole (-5.47 kcal/mol) .

Neuropathic Pain Modulation

2,3-Dihydrobenzofuran derivatives, such as compound 18 in , act as selective CB2 receptor agonists with reduced lipophilicity compared to isatin-based drugs. The target compound’s tetramethyl groups may further modulate receptor selectivity or bioavailability .

Tubulin Polymerization Effects

Unlike carbamate-containing dihydrobenzofurans (e.g., carbofuran), non-carbamate derivatives like the target compound are inactive in tubulin polymerization assays, suggesting lower neurotoxic risk .

Key Research Findings and Implications

Toxicity Profile : The absence of carbamate groups in the target compound likely reduces toxicity compared to carbofuran derivatives, making it a safer candidate for therapeutic development .

Bioavailability : Structural modifications (e.g., methyl groups) may enhance metabolic stability but reduce solubility, necessitating formulation optimization .

Structure-Activity Relationship (SAR) : Chlorine at C5 and methyl groups at C2/C4/C6 are critical for balancing lipophilicity and steric effects. Removing one methyl group (e.g., 30590-60-4) significantly lowers molecular weight and alters activity .

Biological Activity

Benzofuran, specifically 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl- (CAS Number: 63577-98-0), is a synthetic organic compound that belongs to the benzofuran family. This compound exhibits a range of biological activities that have garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₂H₁₅ClO

- Molecular Weight : 210.70 g/mol

- LogP : 3.67 (indicating moderate lipophilicity)

- Physical State : Solid at room temperature

The biological activity of benzofuran derivatives often involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, contributing to their therapeutic effects.

Antimicrobial Properties

Benzofuran derivatives have shown significant antimicrobial activity against various pathogens. Research has indicated that compounds derived from benzofuran can inhibit the growth of Mycobacterium tuberculosis (Mtb) and other bacterial strains. For instance:

- A study found that certain benzofuran derivatives exhibited potent antimycobacterial activity with IC90 values below 0.60 μM against Mtb H37Rv .

- Another investigation reported that specific compounds demonstrated low cytotoxicity while effectively inhibiting bacterial growth, suggesting their potential as therapeutic agents against tuberculosis and other infections .

Anticancer Activity

Benzofuran-based compounds have also been explored for their anticancer properties:

- Compounds featuring the benzofuran moiety have been identified as potential inhibitors of cancer cell proliferation and metastasis. Their mechanisms include inducing apoptosis and inhibiting angiogenesis .

- A series of benzofuran derivatives were synthesized and tested for their ability to inhibit breast cancer cell lines, showing promising results in terms of potency and selectivity .

Other Biological Activities

Beyond antimicrobial and anticancer effects, benzofuran derivatives have been investigated for various other pharmacological activities:

- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

- Antioxidant : The antioxidant capacity of these compounds has been attributed to their ability to scavenge free radicals and reduce oxidative stress .

- Neuroprotective : Certain studies suggest potential neuroprotective effects against neurodegenerative diseases like Alzheimer’s due to their ability to inhibit amyloid plaque formation .

Case Studies

- Antimycobacterial Activity :

- Anticancer Screening :

Comparative Analysis

Q & A

Basic Research Question

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~550–600 cm⁻¹) and confirms hydrogenation of the benzofuran ring .

- NMR (¹H/¹³C) :

- ¹H NMR detects methyl groups (δ 1.2–1.5 ppm for CH₃) and dihydro protons (δ 2.5–3.5 ppm).

- ¹³C NMR distinguishes quaternary carbons (e.g., C-Cl at ~110 ppm) and methyl substituents .

- X-ray Crystallography : Resolves crystal packing and stereochemistry. For example, substituted benzofurans often crystallize in orthorhombic systems (e.g., space group Pna2₁) with bond angles confirming steric effects of methyl groups .

| Technique | Key Data | Evidence |

|---|---|---|

| IR Spectroscopy | C-Cl stretch, ring vibration modes | |

| ¹H NMR | Methyl singlet integration, dihydro coupling | |

| X-ray Diffraction | Unit cell parameters, space group assignment |

How can synthetic routes be optimized to introduce multiple methyl groups at specific positions on the benzofuran core?

Advanced Research Question

- Methodological Answer :

- Friedel-Crafts Alkylation : Use AlCl₃ or FeCl₃ to direct methyl groups to electron-rich positions. Steric hindrance from existing substituents (e.g., Cl at C5) may require elevated temperatures .

- Protecting Group Strategies : Protect reactive sites (e.g., Cl) with trimethylsilyl groups during methylation to prevent unwanted side reactions .

- Catalytic Regioselectivity : Ruthenium or palladium catalysts (e.g., Pd(OAc)₂) enhance selectivity for C2 and C6 positions, as seen in analogous furan syntheses .

| Step | Conditions | Yield Optimization |

|---|---|---|

| Methylation at C2/C6 | AlCl₃, 80°C, CH₃I | Use excess alkylating agent |

| Chlorination at C5 | Cl₂, FeCl₃, DCM, 0°C | Slow addition to control exotherms |

| Hydrogenation (dihydro) | H₂/Pd-C, ethanol, 50 psi | Monitor reaction via TLC |

How do methyl and chloro substituents influence the biological activity of benzofuran derivatives?

Advanced Research Question

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Methyl groups at C2 and C6 enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted agents .

- Chloro at C5 increases electrophilicity, potentially enhancing binding to β-amyloid aggregates (anti-Alzheimer activity) .

- Contradiction Analysis : Discrepancies in reported antibacterial activity may arise from:

- Purity : HPLC analysis (≥95% purity) is critical; impurities like unreacted starting materials can skew bioassays .

- Assay Conditions : Varying pH or solvent (DMSO vs. saline) alters compound solubility and bioavailability .

What computational approaches predict the reactivity of polysubstituted benzofurans in electrophilic substitution reactions?

Advanced Research Question

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, C7 in 5-chloro derivatives shows high electrophilicity due to electron-withdrawing Cl .

- Molecular Dynamics (MD) : Simulate steric effects of methyl groups on reaction trajectories. Compare with experimental yields to validate models .

| Parameter | Application | Software/Tool |

|---|---|---|

| Fukui Index (f⁻) | Predicts sites for electrophilic attack | Gaussian 16 |

| Steric Maps | Visualizes methyl group hindrance | PyMol, VMD |

How can crystallization conditions be optimized for X-ray analysis of methyl-rich benzofuran derivatives?

Basic Research Question

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., hexane/ethyl acetate) to reduce polarity and promote slow crystal growth .

- Temperature Gradients : Gradual cooling from 40°C to 4°C minimizes defects caused by rapid nucleation .

- Crystal Mounting : Flash-cool crystals in liquid N₂ to preserve structure; avoid prolonged exposure to air due to potential oxidation .

What strategies mitigate decomposition of 5-chloro-dihydrobenzofurans during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.